molecular formula C14H20N2O3 B5559328 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine

Cat. No.: B5559328
M. Wt: 264.32 g/mol
InChI Key: MGWOEUPQEICENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine is a chemical compound that features a benzodioxole moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce new functional groups onto the benzodioxole ring.

Scientific Research Applications

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine is unique due to its specific combination of the benzodioxole moiety and the piperazine ring, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-3-5-16(6-4-15)9-11-7-12(17-2)14-13(8-11)18-10-19-14/h7-8H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWOEUPQEICENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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